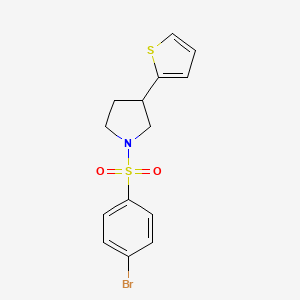

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a 4-bromophenylsulfonyl group and a thiophen-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the 4-Bromophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The 4-bromophenylsulfonyl group can be reduced to the corresponding phenylsulfonyl group

Biologische Aktivität

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is an organic compound characterized by its unique structural features, including a pyrrolidine ring, a 4-bromophenylsulfonyl group, and a thiophen-2-yl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

The compound is identified by the CAS number 2185590-19-4. Its synthesis typically involves multi-step organic reactions, which include the formation of the pyrrolidine ring through cyclization, followed by sulfonylation with 4-bromobenzenesulfonyl chloride, and the introduction of the thiophen-2-yl group via cross-coupling reactions like Suzuki-Miyaura coupling.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological pathways. The sulfonyl and thiophene groups facilitate binding interactions with enzymes or receptors, potentially modulating their activity. This mechanism is crucial for its application in drug design and development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrrolidine and thiophene moieties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. In vitro evaluations indicated that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has also explored the anticancer potential of related compounds. For example, derivatives featuring similar scaffolds demonstrated selective growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. A study reported that specific compounds led to significant reductions in cell motility and alterations in signaling pathways associated with cancer progression .

Case Studies

- Antibacterial Activity : A study comparing various pyrrole derivatives found that those with sulfonamide functionalities exhibited enhanced antibacterial potency compared to traditional antibiotics like isoniazid and ciprofloxacin. The structure-activity relationship indicated that the presence of bromine in the phenyl ring could enhance binding affinity to bacterial targets .

- Anticancer Activity : In another investigation, novel thalidomide derivatives were synthesized incorporating similar functional groups as this compound. These compounds were assessed for their ability to inhibit cancer cell growth and showed promising results in selectively targeting cancer cells without affecting healthy cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| 1-((4-Chlorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | Chlorine instead of Bromine | 5.0 | Moderate Antibacterial |

| 1-((4-Methylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | Methyl group instead of Bromine | 10.0 | Weak Antibacterial |

| 1-((4-Nitrophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | Nitro group instead of Bromine | 8.0 | Moderate Antibacterial |

This table illustrates how variations in substituents can significantly influence the biological activity of these compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing thiophene and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been tested against various bacterial strains, showing promising results. Studies have demonstrated that the incorporation of the sulfonyl group can enhance the antibacterial activity of related compounds, suggesting that 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine may possess similar properties .

2. Anticancer Potential

The thiazole scaffold, closely related to thiophene structures, has been widely studied for anticancer activities. Compounds with similar frameworks have shown effectiveness against different cancer cell lines, indicating that this compound could be explored for its cytotoxic effects in cancer research . The sulfonamide derivatives are known to inhibit certain enzymes involved in cancer progression, which may also apply to this compound.

3. Neurological Research

Recent studies have highlighted the potential of thiophene-containing compounds in treating neurological disorders. Given the structural similarities, this compound may be investigated for its neuroprotective effects or as a scaffold for developing new neuroactive drugs.

Organic Synthesis Applications

1. Synthetic Intermediates

The compound can serve as a versatile intermediate in organic synthesis due to its functional groups, which allow for further derivatization. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions or cycloadditions, facilitating the development of novel chemical entities .

2. Catalysis

Emerging research suggests that sulfonamide derivatives can act as catalysts in various organic transformations. The unique electronic properties imparted by the bromophenyl and sulfonyl groups may enhance catalytic efficiency, making this compound a candidate for catalyzing reactions in synthetic chemistry .

Case Studies

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-thiophen-2-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S2/c15-12-3-5-13(6-4-12)20(17,18)16-8-7-11(10-16)14-2-1-9-19-14/h1-6,9,11H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHCEVSZSGSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.